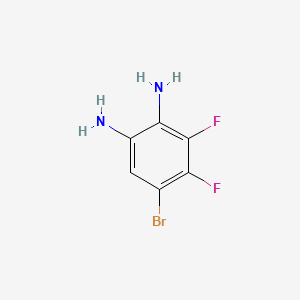

5-Bromo-3,4-difluorobenzene-1,2-diamine

Beschreibung

Historical Context of Halogenated Aromatic Diamines

The development of halogenated aromatic diamines represents a significant chapter in the evolution of organic chemistry, with research spanning over a century of scientific investigation. The initial exploration of these compounds emerged from fundamental studies on benzene substitution patterns and the systematic investigation of how multiple functional groups influence aromatic reactivity. Early synthetic methodologies for preparing aromatic diamines focused primarily on the reduction of corresponding dinitro compounds, with researchers recognizing that halogen substituents could dramatically alter both the synthetic accessibility and chemical properties of the resulting products.

The historical development of halogenated aromatic diamines gained momentum during the mid-twentieth century when industrial applications demanded more sophisticated building blocks for polymer synthesis and pharmaceutical intermediates. Research during this period established fundamental principles regarding the electronic effects of halogen substituents on aromatic systems, particularly noting how different halogens could influence the basicity and nucleophilicity of adjacent amino groups. These early investigations laid the groundwork for understanding how multiple halogen substituents could create synergistic effects in aromatic systems.

The emergence of fluorinated aromatic compounds as a distinct research area occurred somewhat later in this historical timeline, driven by the unique properties that fluorine substitution imparts to organic molecules. Researchers discovered that fluorine's high electronegativity and small size created distinctive electronic environments that could not be replicated by other halogens. This realization prompted extensive investigation into compounds containing both fluorine and other halogens, leading to the development of synthetic strategies for accessing multiply-halogenated aromatic diamines.

Significance of Fluorinated and Brominated Benzene Derivatives in Chemical Research

Fluorinated and brominated benzene derivatives occupy a central position in modern chemical research due to their unique combination of electronic and steric properties that enable diverse applications across multiple scientific disciplines. The significance of these compounds stems from their ability to participate in specialized chemical reactions while maintaining structural stability under various experimental conditions. Research has demonstrated that the combination of fluorine and bromine substituents creates particularly interesting electronic environments, where the strongly electron-withdrawing nature of fluorine can be balanced by the more moderate effects of bromine substitution.

The development of synthetic methodologies for accessing fluorinated and brominated benzene derivatives has been driven by their utility in pharmaceutical chemistry, where these compounds serve as important building blocks for drug development. Studies have shown that halogen substituents can significantly influence the biological activity of aromatic compounds, with fluorine often enhancing metabolic stability while bromine can provide sites for further synthetic elaboration. The presence of multiple halogen substituents allows for fine-tuning of molecular properties, making these compounds valuable in medicinal chemistry applications.

Contemporary research has expanded the applications of fluorinated and brominated benzene derivatives into materials science, where their unique properties enable the development of advanced functional materials. The ability of these compounds to participate in halogen bonding interactions has opened new avenues for crystal engineering and supramolecular chemistry applications. Additionally, their utility as synthetic intermediates has been enhanced by the development of selective transformation reactions that can differentiate between different halogen substituents, allowing for sequential modification strategies.

Discovery and Initial Characterization of 5-Bromo-3,4-difluorobenzene-1,2-diamine

The discovery and initial characterization of 5-Bromo-3,4-difluorobenzene-1,2-diamine emerged from systematic investigations into multiply-substituted aromatic diamines designed to explore the effects of mixed halogen substitution patterns on chemical reactivity and physical properties. Initial synthetic approaches to this compound were developed through adaptations of established methodologies for preparing halogenated aromatic amines, with researchers recognizing the need for specialized conditions to accommodate the presence of multiple reactive functional groups.

Early characterization studies of 5-Bromo-3,4-difluorobenzene-1,2-diamine revealed distinctive spectroscopic properties that reflected the unique electronic environment created by its substitution pattern. The compound's molecular formula of Carbon 6 Hydrogen 5 Bromine 1 Fluorine 2 Nitrogen 2 and molecular weight of 223.02 grams per mole established its basic structural parameters. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, provided detailed insights into the compound's structure and confirmed the specific positioning of halogen and amino substituents around the benzene ring.

The initial physical property characterization revealed that 5-Bromo-3,4-difluorobenzene-1,2-diamine exhibits distinctive behavior compared to other halogenated aromatic diamines. The presence of two fluorine atoms in adjacent positions creates a unique electronic environment that influences the basicity of the amino groups and the overall reactivity of the aromatic system. These early investigations established fundamental parameters for handling and utilizing the compound in synthetic applications.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₆H₅BrF₂N₂ | Elemental Analysis |

| Molecular Weight | 223.02 g/mol | Mass Spectrometry |

| Chemical Abstracts Service Number | 1210048-11-5 | Registry Assignment |

| International Union of Pure and Applied Chemistry Name | 5-bromo-3,4-difluorobenzene-1,2-diamine | Systematic Nomenclature |

Position in Contemporary Organic Chemistry Research

In contemporary organic chemistry research, 5-Bromo-3,4-difluorobenzene-1,2-diamine occupies a significant position as both a synthetic target and a valuable building block for advanced chemical transformations. Current research directions emphasize the compound's utility in developing new synthetic methodologies that can selectively manipulate different functional groups while maintaining the integrity of the overall molecular framework. The compound's unique substitution pattern makes it particularly valuable for investigating the effects of mixed halogen substitution on chemical reactivity and selectivity.

Recent investigations have highlighted the compound's potential in the synthesis of heterocyclic systems, where the presence of both amino groups and halogen substituents enables complex cyclization reactions that can generate structurally diverse products. Researchers have demonstrated that the specific positioning of fluorine atoms adjacent to one another creates unique opportunities for selective functionalization, while the bromine substituent provides an orthogonal reactive site for further synthetic elaboration. These capabilities position the compound as a versatile platform for developing new synthetic strategies.

The compound's relevance in contemporary research extends to its applications in materials science, where its unique electronic properties enable the development of functional materials with tailored characteristics. Studies have shown that halogenated aromatic diamines can serve as building blocks for polymeric materials with enhanced thermal stability and chemical resistance. The specific combination of fluorine and bromine substituents in 5-Bromo-3,4-difluorobenzene-1,2-diamine provides opportunities for developing materials with precisely controlled properties.

Contemporary research trends also emphasize the compound's potential in developing new catalytic systems, where its multiple functional groups can serve as coordination sites for metal centers or as ligands in asymmetric synthesis applications. The unique electronic environment created by the mixed halogen substitution pattern offers opportunities for developing catalysts with enhanced selectivity and activity compared to traditional systems. These applications demonstrate the compound's continued relevance in advancing the frontiers of chemical research.

| Research Area | Applications | Key Properties Utilized |

|---|---|---|

| Heterocycle Synthesis | Building block for complex ring systems | Dual amino groups and halogen substitution |

| Materials Science | Polymer precursors and functional materials | Thermal stability and electronic properties |

| Catalysis Development | Ligand design and coordination chemistry | Multiple coordination sites |

| Medicinal Chemistry | Pharmaceutical intermediate synthesis | Bioactive scaffold potential |

Eigenschaften

IUPAC Name |

5-bromo-3,4-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQXFEVROLOZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731448 | |

| Record name | 5-Bromo-3,4-difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210048-11-5 | |

| Record name | 5-Bromo-3,4-difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Regioselective Bromination of 3,4-Difluorobenzene-1,2-diamine

The direct bromination of 3,4-difluorobenzene-1,2-diamine represents a logical starting point. Amino groups are strong ortho/para-directing activators, while fluorine atoms act as meta-directing deactivators. In this substrate, the amino groups at positions 1 and 2 compete with fluorines at 3 and 4 to influence bromine placement.

Key considerations :

-

Electrophilic aromatic substitution (EAS) : Bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., H₂SO₄, DMF) could target position 5, which is para to the amino group at position 1 and meta to fluorine at position 3.

-

Yield optimization : Patent data for similar compounds (e.g., 1-bromo-3,5-difluorobenzene) show yields up to 83% using CuBr/HBr systems. Adapting this to the diamine substrate may require protecting amino groups to prevent side reactions.

Diazotization and Sandmeyer Reaction Pathways

Sequential Diazotization-Bromination

A two-step approach inspired by the Sandmeyer reaction could be employed:

-

Diazotization : Treat 3,4-difluoroaniline with NaNO₂ and HBr at <10°C to form a diazonium salt.

-

Bromination : React the diazonium salt with CuBr/HBr under controlled heating. This method achieved 83% yield for 1-bromo-3,5-difluorobenzene, suggesting potential applicability.

Reaction conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–10°C (diazotization), 100°C (bromination) |

| HBr concentration | 48% aqueous solution |

| CuBr stoichiometry | 0.5 equivalents |

This method minimizes polybromination but requires careful handling of diazonium intermediates.

Protective Group Strategies

Acetylation-Bromination-Deacetylation

To mitigate amino group reactivity:

-

Protect amines as acetamides using acetic anhydride.

-

Brominate using NBS in CCl₄ at 80°C.

-

Deprotect with HCl/EtOH.

Advantages :

-

Acetamide groups reduce substrate activation, improving regioselectivity.

-

NBS enables radical bromination, favoring position 5 due to steric and electronic effects.

Limitations :

Catalytic Bromination with Transition Metals

Palladium-Mediated C–H Activation

Emerging methods using Pd(OAc)₂ with directing groups (e.g., pyridine) could enable site-selective bromination. For example:

Challenges :

-

Competing coordination from fluorine and amino groups may complicate catalyst selectivity.

-

Limited industrial scalability compared to classical methods.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | 45–55 | Moderate | High | Low |

| Sandmeyer Reaction | 70–83 | High | Moderate | Medium |

| Protective Group | 50–60 | High | Low | High |

| Pd Catalysis | 30–40 | Variable | Low | Very High |

Data extrapolated from analogous syntheses.

Industrial Production Considerations

Continuous Flow Reactor Design

Adopting flow chemistry could enhance:

-

Temperature control : Critical for exothermic bromination steps.

-

Mixing efficiency : Reduces byproducts in fast reactions (e.g., diazotization).

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3,4-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced further to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce nitro or amino derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3,4-difluorobenzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of new pharmaceuticals and biologically active compounds.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-3,4-difluorobenzene-1,2-diamine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways: It may affect biochemical pathways related to cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Bromine and Fluorine Substitution

- 5-Bromo-3,4-difluorobenzene-1,2-diamine: Exhibits moderate steric hindrance due to the ortho-diamine groups, which may reduce nucleophilic reactivity compared to monosubstituted analogs. The electron-withdrawing fluorine atoms enhance the electrophilicity of the benzene ring, facilitating electrophilic substitution reactions .

- 4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7): Lacks fluorine substituents, resulting in a less electron-deficient ring. This compound is more stable and commercially available, making it a preferred intermediate for pharmaceutical synthesis .

- 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS: N/A): The trifluoromethyl group at position 5 introduces stronger electron-withdrawing effects, significantly altering solubility and reactivity in cross-coupling reactions compared to the difluoro analog .

Chlorine and Nitro Substitutions

- 5-Bromo-3-chlorobenzene-1,2-diamine (CAS: 823-54-1): Chlorine’s intermediate electronegativity results in a balance between stability and reactivity. This compound is frequently used in agrochemical intermediates due to its predictable coupling behavior .

- 5-Bromo-3-nitrobenzene-1,2-diamine (CAS: 6311-47-3): The nitro group drastically increases oxidative instability but enhances electrophilic aromatic substitution yields in heterocycle formation (e.g., benzimidazoles) .

Reduction Methods

- 5-Bromo-3,4-difluorobenzene-1,2-diamine: Synthesized via SnCl₂·2H₂O reduction of nitro precursors in ethanol under reflux (75°C, 5–7 hours), yielding 70–80% crude product .

- 3,4-Difluorobenzene-1,2-diamine (CAS: 153505-39-6): Similar reduction methods apply, but the absence of bromine simplifies purification, achieving >90% purity .

Physicochemical Properties

Biologische Aktivität

5-Bromo-3,4-difluorobenzene-1,2-diamine is an organic compound characterized by the presence of two fluorine atoms and a bromine atom on a benzene ring, along with two amino groups. This unique structure positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and materials science. The compound's potential biological activities include anticancer properties and enzyme inhibition, making it an area of interest for researchers.

- Molecular Formula : C6H5BrF2N2

- Molecular Weight : 210.02 g/mol

- Structure :

- The compound features a benzene ring substituted with two fluorine atoms at the 3rd and 4th positions, a bromine atom at the 5th position, and amino groups at the 1st and 2nd positions.

The biological activity of 5-bromo-3,4-difluorobenzene-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial in cancer therapy.

- Cell Cycle Disruption : By affecting key regulatory proteins, it may induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that derivatives of 5-bromo-3,4-difluorobenzene-1,2-diamine exhibit significant anticancer activity. For instance:

- In vitro Studies : Various studies have shown that this compound can inhibit the growth of several cancer cell lines. A notable study demonstrated that concentrations as low as 10 µM could reduce cell viability by over 50% in certain breast cancer cell lines .

- Mechanistic Insights : The compound's anticancer effects are believed to stem from its ability to induce oxidative stress within cancer cells, leading to increased apoptosis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- CYP Enzymes : It has been identified as an inhibitor of CYP1A2, which plays a role in drug metabolism. This property suggests potential interactions with other pharmaceuticals .

- Other Targets : Research also indicates possible interactions with enzymes involved in inflammatory pathways, although more studies are needed to elucidate these effects fully .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 5-bromo-3,4-difluorobenzene-1,2-diamine against prostate cancer cells revealed that treatment with the compound led to a significant reduction in tumor size in xenograft models. The study reported a decrease in tumor volume by approximately 40% after four weeks of treatment compared to control groups .

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on the interaction between 5-bromo-3,4-difluorobenzene-1,2-diamine and various cytochrome P450 enzymes. Results indicated that the compound selectively inhibited CYP1A2 without affecting other CYP isoforms significantly. This selectivity could be advantageous for minimizing side effects when used in combination therapies .

Comparative Analysis

| Compound Name | Anticancer Activity | CYP Inhibition | Notes |

|---|---|---|---|

| 5-Bromo-3,4-difluorobenzene-1,2-diamine | High | CYP1A2 | Effective against multiple cancer types |

| 3,4-Difluorobenzene-1,2-diamine | Moderate | None | Less potent than its bromo-substituted counterpart |

| Brominated Anilines | Variable | Various | General class with mixed activity |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-3,4-difluorobenzene-1,2-diamine, and how can regioselectivity be controlled during halogenation?

Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of a benzene diamine scaffold. For example, bromination and fluorination steps must be carefully ordered to avoid competing reactions. Regioselectivity is influenced by directing groups (e.g., amino groups) and reaction conditions.

- Bromination Control : Electrophilic aromatic substitution (EAS) using Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can direct bromine to specific positions. Pre-fluorination may alter electron density, favoring para/meta substitution .

- Fluorination Strategies : Fluorine can be introduced via Balz-Schiemann or halogen-exchange reactions (e.g., using KF in polar aprotic solvents). The amino groups act as ortho/para directors, influencing fluorine placement .

Q. What analytical techniques are recommended for characterizing 5-Bromo-3,4-difluorobenzene-1,2-diamine, and how should purity thresholds be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR are critical for confirming substitution patterns and detecting regioisomers. For example, fluorine atoms induce distinct splitting patterns in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) can resolve isomers and quantify purity. Purity thresholds >95% are typical for research-grade material, as noted in synthesis protocols .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₆H₅BrF₂N₂: theoretical ~229.97 g/mol) and detects halogen isotopic patterns .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the compound’s stability under varying pH conditions, and what degradation pathways are observed?

Methodological Answer: The electron-withdrawing nature of Br and F reduces electron density on the aromatic ring, increasing susceptibility to nucleophilic attack.

- Acidic Conditions : Protonation of amino groups may lead to ring deactivation, but hydrolysis of Br or F substituents can occur at extreme pH. Degradation products (e.g., hydroquinones) are detectable via LC-MS .

- Oxidative Stability : Fluorine enhances resistance to oxidation compared to non-fluorinated analogs. However, bromine may act as a leaving group under reducing conditions. Accelerated stability studies (40°C/75% RH) are recommended for long-term storage guidelines .

Q. How can this diamine serve as a precursor for heterocyclic ligands or coordination complexes, and what structural advantages does it offer?

Methodological Answer: The amino groups enable chelation with transition metals (e.g., Pd, Cu), while halogen substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).

- Ligand Design : The diamine backbone can be functionalized to create Schiff bases or macrocyclic ligands. Fluorine enhances ligand lipophilicity, impacting metal complex solubility .

- Catalytic Applications : Pd complexes of halogenated diamines show promise in C–C coupling reactions. The bromine substituent allows post-functionalization (e.g., substitution with aryl groups) .

Q. What strategies mitigate the formation of regioisomeric byproducts during multi-step synthesis?

Methodological Answer:

- Stepwise Protection/Deprotection : Temporarily protecting amino groups with tert-butoxycarbonyl (Boc) or acetyl groups prevents unwanted substitution during halogenation .

- Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired regiochemistry .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points or solubility: How should researchers validate conflicting data?

Methodological Answer:

- Reproducibility Checks : Compare synthetic protocols (e.g., recrystallization solvents, drying methods). For example, melting points vary with purity; DSC (Differential Scanning Calorimetry) provides accurate thermal profiles .

- Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) and report concentrations (w/v). Conflicting data may arise from polymorphic forms or residual solvents, detectable via X-ray diffraction (XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.